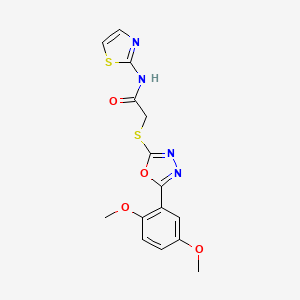

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c1-21-9-3-4-11(22-2)10(7-9)13-18-19-15(23-13)25-8-12(20)17-14-16-5-6-24-14/h3-7H,8H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODPYSNVFDZWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

Thiazole Ring Formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the oxadiazole ring or the thiazole ring, depending on the conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and thiazole derivatives.

Biology

Biologically, compounds containing oxadiazole and thiazole rings are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore the potential of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in these areas.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Determinants of Activity

- Oxadiazole-Thioacetamide Core : Present in all analogs, this scaffold enhances hydrogen bonding with enzymes (e.g., MMP-9, tyrosinase) and improves metabolic stability .

- Aromatic Substituents :

- Heterocyclic Moieties : Thiazole (target compound) vs. benzothiazole () or isoxazole () modulates solubility and target selectivity.

Pharmacological Performance

- Enzyme Inhibition : The target compound’s CK1 inhibition aligns with analogs like 8 (MMP-9 IC50 = 8.2 µM), though its IC50 remains unquantified .

- Antimicrobial Activity: Benzofuran-oxadiazole derivatives (e.g., 2a) show superior MIC values (4 µg/mL) compared to non-halogenated analogs, highlighting halogenation’s role .

- Cytotoxicity : Compounds with extended aromatic systems (e.g., tetrahydronaphthalene in 8) exhibit stronger anticancer effects but may compromise selectivity .

Research Findings and Implications

- Synthetic Advantages : Ultrasonic-assisted methods (used for 5i ) could optimize the target compound’s yield beyond 71% .

- ADMET Profiles : Predicted high logP (~3.5) for the target compound suggests moderate blood-brain barrier penetration, whereas sulfamoyl derivatives (e.g., 4b ) show improved solubility .

- Docking Studies : The 2,5-dimethoxyphenyl group in the target compound likely occupies hydrophobic pockets in CK1, similar to benzofuran derivatives in tyrosinase .

Biological Activity

The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that exhibits diverse biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure includes:

- An oxadiazole ring , which is known for its biological activity.

- A thioether linkage , enhancing its reactivity.

- A thiazole moiety , which contributes to its pharmacological properties.

These features suggest a potential for various applications in medicinal chemistry.

Research indicates that compounds containing oxadiazole moieties often demonstrate significant biological activities. The compound may interact with various biological targets, including:

- Enzymes : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

- Cancer Cells : Potential cytotoxic effects against various cancer cell lines due to structural similarities with other anticancer agents.

Case Studies and Research Findings

- Cognitive Enhancement : A study showed that similar compounds with oxadiazole structures can ameliorate cognitive functions in models of Alzheimer's disease by inhibiting AChE and BChE effectively at concentrations below 1.0 μM .

- Anticancer Activity : Another investigation demonstrated that thiazole-containing compounds exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, compounds with similar thiazole structures showed IC50 values less than 20 µM against glioblastoma cells .

- Antimicrobial Properties : Compounds structurally related to the target molecule have displayed antimicrobial activities, suggesting the potential for developing new antibiotics.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole instead of oxadiazole | Anticancer activity against various cell lines |

| 5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amide | Contains a brominated phenyl group | Antimicrobial properties |

| 2-(5-methoxyphenyl)-1,3,4-thiadiazol-2-amide | Methoxy-substituted thiadiazole | Potential anti-inflammatory activity |

This table illustrates the diversity of biological activities associated with compounds that share structural features with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.